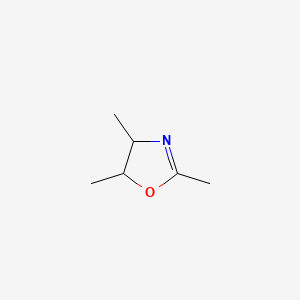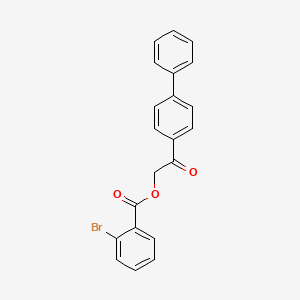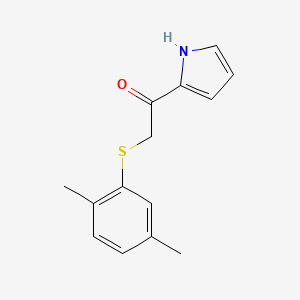
2-Methylpropyl carbonofluoridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpropyl carbonofluoridate typically involves the reaction of isobutanol with phosgene in the presence of a base. The reaction proceeds as follows:
C4H9OH+COCl2→C5H9FO2+HCl
This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to handle phosgene safely and efficiently. The reaction is typically conducted in a closed system to prevent the release of toxic gases .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylpropyl carbonofluoridate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form isobutanol and carbon dioxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: Isobutanol and carbon dioxide.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylpropyl carbonofluoridate has several applications in scientific research:
Biology: Investigated for its potential use in labeling biomolecules with fluorine for imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-methylpropyl carbonofluoridate involves its ability to act as a fluorinating agent. It introduces fluorine atoms into organic molecules through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparaison Avec Des Composés Similaires
Methyl fluoroformate: Similar in structure but with a methyl group instead of an isobutyl group.
Ethyl fluoroformate: Similar in structure but with an ethyl group instead of an isobutyl group.
Propyl fluoroformate: Similar in structure but with a propyl group instead of an isobutyl group.
Uniqueness: 2-Methylpropyl carbonofluoridate is unique due to its isobutyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes .
Propriétés
Numéro CAS |
53813-78-8 |
|---|---|
Formule moléculaire |
C5H9FO2 |
Poids moléculaire |
120.12 g/mol |
Nom IUPAC |
2-methylpropyl carbonofluoridate |
InChI |
InChI=1S/C5H9FO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3 |
Clé InChI |
ZEZLBMOADGWUOP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


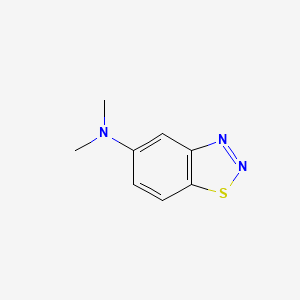
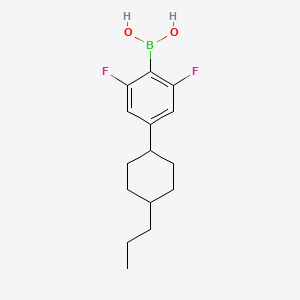
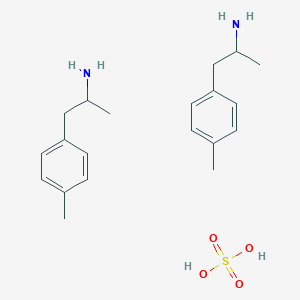
![5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carboxylic acid](/img/structure/B14150289.png)
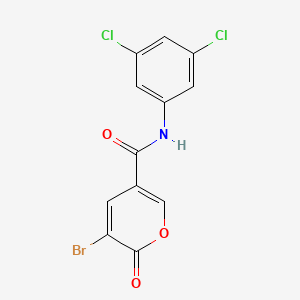
![[5-(5-Bromothien-2-yl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B14150295.png)
![N~1~-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide](/img/structure/B14150306.png)
![2-methyl-3-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B14150328.png)
![N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14150329.png)

![N-[1-(1H-benzimidazol-2-yl)butyl]-5-bromofuran-2-carboxamide](/img/structure/B14150332.png)
